5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide
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Overview
Description
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Sulfonation: Addition of a sulfonamide group to the pyridine ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drugs, particularly as inhibitors for specific enzymes or receptors.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen and methoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-chloro-3-indolyl N-acetyl-β-D-glucosaminide: Similar in structure but differs in the presence of an indole ring.
2-bromo-5-chloropyridine: Lacks the sulfonamide and methoxy groups.
Uniqueness
The uniqueness of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O4S/c1-21-11-5-12(22-2)10(4-9(11)15)18-23(19,20)7-3-8(14)13(16)17-6-7/h3-6,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEVMZHPBYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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